3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-7(14)11(8(2)15)17-12-13-9-5-3-4-6-10(9)16-12/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQXGEOSIHYKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether sulfur atom exhibits nucleophilic character, enabling reactions with alkylating or acylating agents. For example:
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Reaction with alkyl halides : Formation of sulfonium salts or further substitution products under basic conditions.
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Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like H₂O₂ or mCPBA .
Key Example :
| Reagents | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide (CH₃I) | S-Methylated sulfonium derivative | K₂CO₃, DMF, reflux |
Condensation Reactions Involving the Diketone Moiety
The β-diketone group undergoes condensation with nitrogen nucleophiles:
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Hydrazine derivatives : Formation of pyrazole or triazole rings via cyclocondensation. For instance, reaction with hydrazine hydrate yields pyrazole derivatives .
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Ammonia or primary amines : Generation of enamine intermediates, which may further cyclize to form fused heterocycles .
Documented Pathway :
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Reaction with hydrazine hydrate forms a bis-hydrazone intermediate.
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Acid-catalyzed cyclization produces 1,3,4-thiadiazole derivatives .
Cyclization and Heterocycle Formation
The compound’s bifunctional groups facilitate intramolecular cyclization:
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Thiadiazole formation : Reactivity with thioureas or thiosemicarbazides under acidic conditions yields 1,3,4-thiadiazoles .
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Thiazoline derivatives : Reaction with α-halo ketones (e.g., phenacyl bromide) forms 1,3-thiazoline rings via nucleophilic displacement .
Example Reaction Table :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(1,3-Benzothiazol-2-ylthio)pentane-2,4-dione | Phenacyl bromide (C₆H₅COCH₂Br) | 5-Benzoyl-1,3-thiazoline derivative | 78% |
Coordination Chemistry and Metal Complexation
The β-diketone moiety acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable chelates. These complexes are characterized by:
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Bathochromic shifts in UV-Vis spectra due to extended conjugation .
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Enhanced stability compared to free ligands, as confirmed by thermogravimetric analysis .
Notable Complex :
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Catalytic oxidation studies |
Thioacetalization and Protection of Carbonyl Groups
The diketone participates in thioacetalization with dithiols or their equivalents:
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Propane-1,3-dithiol analogs : Under acidic conditions, the diketone forms dithioacetals, protecting carbonyl groups from further reactivity .
Mechanistic Insight :
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Step 1 : Protonation of carbonyl oxygen enhances electrophilicity.
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Step 2 : Nucleophilic attack by sulfur atoms forms a six-membered cyclic intermediate.
Photochemical and Thermal Reactions
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Photolysis : UV irradiation induces cleavage of the C–S bond in the thioether group, generating thiyl radicals .
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Thermolysis : At elevated temperatures (>150°C), decomposition yields benzothiazole fragments and diketone-derived volatiles .
Biological Activity and Derivatives
While not a direct reaction, structural modifications enhance bioactivity:
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Antimicrobial analogs : Introduction of electron-withdrawing groups (e.g., NO₂, Cl) at the benzothiazole 6-position improves activity against S. aureus .
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Anticancer hybrids : Coupling with triazole or thiadiazine moieties via click chemistry inhibits FOXM1 transcription factor in breast cancer cells .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, including 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione, exhibit significant anticonvulsant properties. Studies have shown that compounds containing the benzothiazole moiety can effectively protect against seizures induced by maximal electroshock and pentylenetetrazole in animal models . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Various studies have demonstrated that benzothiazole derivatives possess antibacterial and antifungal properties. For instance, certain synthesized derivatives have shown effectiveness against a range of bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Organic Synthesis
Building Block for New Compounds
this compound serves as a versatile building block in organic synthesis. Its thioether functionality allows for various chemical modifications, enabling the synthesis of more complex molecules. Researchers have utilized this compound to create novel heterocyclic systems through reactions such as nucleophilic substitutions and cycloadditions .
Synthesis of Thiadiazoles
The compound has been employed in synthesizing 1,3,4-thiadiazole derivatives. These derivatives are known for their biological activities, including anti-inflammatory and analgesic effects. The incorporation of the benzothiazole moiety enhances the pharmacological profile of these synthesized compounds .
Material Science
Dyes and Pigments
In material science, derivatives of this compound are explored for their potential as dyes and pigments. The unique chromophoric properties of benzothiazole compounds make them suitable candidates for use in various coloring applications in textiles and plastics .
Case Study 1: Anticonvulsant Activity
A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure model. Among the compounds tested, those containing the thioether linkage exhibited significant protective effects against seizures at specific dosages (100 mg/kg), indicating a promising avenue for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzothiazole derivatives, several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), suggesting that modifications to the benzothiazole ring could enhance efficacy .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, resulting in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The central pentane-2,4-dione scaffold is shared among analogs, but substituents at the 3-position vary significantly, influencing reactivity and applications:
Key Observations :
- Electronic Effects: The benzothiazole-thioether group enhances electron withdrawal compared to alkylthio (3w) or arylthio (3g) groups, affecting enolization and metal-binding properties .
- Steric Impact : Bulky substituents like dodecylthio (3w) reduce reactivity in nucleophilic substitutions compared to compact groups like benzothiazolylthio .
Spectroscopic and Physical Properties
NMR Data Comparison :
Molecular Weight and Solubility :
Biological Activity
3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and pharmacological implications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pentane-2,4-dione structure. The presence of sulfur in the benzothiazole ring enhances its reactivity and biological activity. The molecular formula is , and it exhibits characteristics typical of both diones and heterocyclic compounds.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. These methods often involve the reaction of benzothiazole derivatives with 1,3-dicarbonyl compounds under controlled conditions.
Common Synthetic Approaches:
- Condensation Reactions: Utilizing thioketones and dicarbonyl compounds.
- Cyclization Techniques: Involving nucleophilic substitution reactions where the sulfur atom plays a crucial role.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | FOXM1 inhibition |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Oncogenic Pathways: The compound has been shown to inhibit FOXM1, a transcription factor associated with tumor growth.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Regulation: The compound interferes with cell cycle progression, leading to growth arrest in cancerous cells.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study A: Evaluated the effect on MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
- Study B: Investigated its antimicrobial effects against multi-drug resistant bacteria, demonstrating potential as a therapeutic agent in infectious diseases.
Q & A
Q. What are the standard synthetic routes for 3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of pentane-2,4-dione with benzothiazole groups can be prepared by reacting β-diketones with 2-mercaptobenzothiazole under acidic or basic conditions. Similar protocols involving decarbonylation (e.g., converting 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione derivatives) have been reported, yielding odorless and stable crystalline products .
Q. Which spectroscopic methods are most effective for structural characterization?
Key techniques include:
- NMR spectroscopy : To confirm hydrogen environments (e.g., CH₃ groups at δ ~1.81 ppm, aromatic protons at δ ~7.10–7.21 ppm) .
- IR spectroscopy : For identifying β-diketone carbonyl stretches (~1600–1700 cm⁻¹) and thioether/thiol groups (~600–700 cm⁻¹) .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving high-resolution data or twinned crystals .
Q. How does this compound compare to traditional dithiol reagents in thioacetalization reactions?
Unlike malodorous 1,3-propanedithiol, this compound acts as an odorless, efficient alternative. It facilitates thioacetalization under mild conditions (e.g., room temperature, acidic catalysts) with high yields (~86%) and minimal byproducts. Its stability as a crystalline solid simplifies handling and storage .
Advanced Research Questions
Q. Can this compound act as a ligand in coordination chemistry?
Yes. The β-diketone moiety and benzothiazole-thioether group enable chelation with transition metals (e.g., Cu²⁺, Ni²⁺). Schiff base derivatives of similar compounds form stable complexes with potential applications in catalysis or materials science. For example, metal complexes exhibit enhanced thermal stability and redox activity .
Q. How is it utilized in heterocyclic synthesis?
The β-diketone structure reacts with hydrazines or diazonium salts to form β-diketohydrazones, which cyclize into isoxazoles or pyrazoles under basic or oxidative conditions. This reactivity is critical for synthesizing bioactive heterocycles, such as antimicrobial or anticancer agents .
Q. What challenges arise in crystallographic refinement of this compound?
Challenges include:
- Twinning : Common in β-diketone derivatives due to flexible substituents. SHELXL’s twin refinement tools (e.g., BASF parameter) can resolve this .
- Disorder : Benzothiazole-thio groups may exhibit positional disorder. Using restraints (e.g., SIMU/ISOR) in SHELX improves model accuracy .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and strong bases. Store in cool, ventilated areas .
- Exposure control : Use PPE (gloves, goggles) to prevent skin/eye contact. Wash thoroughly after handling.
- Waste disposal : Neutralize with dilute acetic acid before disposal to avoid exothermic reactions with alkalis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
